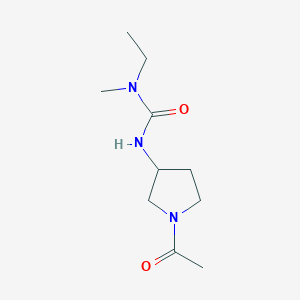![molecular formula C14H19N3O3 B7644081 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone, also known as ENPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ENPE is a yellow crystalline substance that is soluble in organic solvents and is commonly used as a reagent in organic chemistry.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, which enables it to participate in various chemical reactions. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxic activity against cancer cells, antimicrobial activity against various pathogens, and anti-inflammatory properties. This compound has also been shown to have a positive effect on the immune system, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. However, it has some limitations, including its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone. One potential area of research is the development of new drugs based on the properties of this compound. Another area of research is the use of this compound in the development of new materials with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic chemistry, material science, and drug development, make it an important compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone involves the reaction of 4-(4-ethylpiperazin-1-yl) nitrobenzene with ethanone in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity. Various methods have been developed for the synthesis of this compound, including the use of microwave irradiation, ultrasound, and other techniques.
Applications De Recherche Scientifique
1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various organic compounds and as a reagent in the development of new drugs. This compound has also been used in the field of material science for the preparation of functional materials and nanocomposites.
Propriétés
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)13-5-4-12(11(2)18)10-14(13)17(19)20/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGRTKRHFGUCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)


![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)




![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)